1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride
Overview
Description
1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride is a chemical compound with the molecular formula C13H17ClN2O . It appears as white to slightly yellow crystals or crystalline powder . It is used in research and manufacturing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C13H16N2O.ClH/c14-11-13 (16)6-8-15 (9-7-13)10-12-4-2-1-3-5-12;/h1-5,16H,6-10H2;1H
. The compound has a molecular weight of 252.74 g/mol . Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.74 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass is 252.1029409 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
Regio- and Stereoselective Synthesis : 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride is synthesized via regio- and stereoselective amination, as demonstrated in the study of trans-4-Amino-1-benzyl-3-hydroxypiperidines (Veselov et al., 2009).
Esterification Kinetics : Esterification rates of substituted 4-hydroxypiperidines, including this compound, indicate intramolecular catalysis and intermolecular acylation, revealing insights into their chemical behavior (Unkovsky et al., 1975).
Pharmacological Applications
Acetylcholinesterase Inhibition : The compound's derivative, E2020, shows significant inhibition of acetylcholinesterase, making it a potential candidate for treating senile dementia and Alzheimer's (Nochi et al., 1995).
Neurotropic Properties : Certain derivatives exhibit local anesthetic and antihypoxic properties, suggesting their potential use in neurological applications (Kurbat et al., 1992).
Structural and Analytical Studies
Crystal Structure Analysis : The compound's structural features, such as conformational isomers and interaction with other molecules like β-cyclodextrin, are studied to understand its physical and chemical properties (Kemel’bekov et al., 2013).
Chiral Separation and Quantification : High-performance liquid chromatography techniques have been developed for the chiral separation and quantification of E2020 enantiomers in plasma, essential for pharmacokinetic studies (Haginaka et al., 1992).
Mechanism of Action
Target of Action
Compounds with a substituted 4-piperidinol core, such as this one, have been found to be potent antagonists of the human h3 receptor .
Biochemical Pathways
The H3 receptor is known to be involved in the release of various neurotransmitters, including histamine, dopamine, and norepinephrine. By acting as an antagonist, 1-Benzyl-4-cyano-4-hydroxypiperidine Hydrochloride could potentially affect the signaling pathways of these neurotransmitters .
Pharmacokinetics
The compound is slightly soluble in water , which could impact its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with the H3 receptor. As an antagonist, it could potentially disrupt normal neurotransmitter signaling, leading to changes in neurological function. The specific effects would likely vary depending on the tissue and the individual’s physiological state .
properties
IUPAC Name |
1-benzyl-4-hydroxypiperidine-4-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;/h1-5,16H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCODNKBFLYVOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221861 | |
Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71617-20-4 | |
Record name | 4-Piperidinecarbonitrile, 4-hydroxy-1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71617-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071617204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-hydroxypiperidine-4-carbonitrile monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.